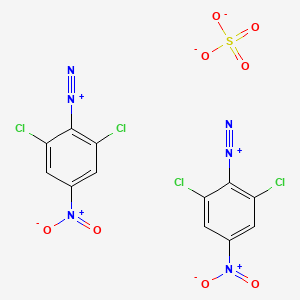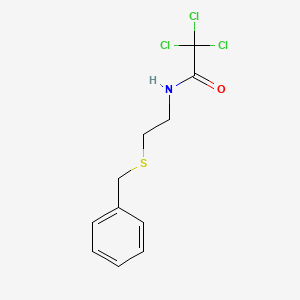
Acetamide, N-methyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-methyl-, sodium salt is an organic compound with the molecular formula C3H6NNaO. It is derived from acetamide, where one of the hydrogen atoms in the amide group is replaced by a methyl group, and the compound is further neutralized with sodium. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Acetamide, N-methyl-, sodium salt typically involves the reaction of N-methylacetamide with sodium hydroxide. The reaction can be represented as follows:
CH3CONHCH3+NaOH→CH3CONCH3Na+H2O
This reaction is usually carried out under controlled conditions to ensure the complete conversion of N-methylacetamide to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where N-methylacetamide is continuously fed into a reactor containing sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the pure sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-methyl-, sodium salt can undergo various chemical reactions, including:
Hydrolysis: When heated with water, it can hydrolyze to form N-methylacetamide and sodium hydroxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.
Substitution: Various electrophiles can be used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed
Hydrolysis: N-methylacetamide and sodium hydroxide.
Substitution: Depending on the electrophile used, different substituted products can be formed.
Applications De Recherche Scientifique
Acetamide, N-methyl-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Acetamide, N-methyl-, sodium salt involves its interaction with various molecular targets. For instance, in biochemical applications, it can act as an inhibitor or activator of specific enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: The parent compound, which lacks the methyl group and sodium ion.
N,N-Dimethylacetamide: A related compound where both hydrogen atoms in the amide group are replaced by methyl groups.
Sodium Acetate: Another sodium salt derived from acetic acid, but without the amide group.
Uniqueness
Acetamide, N-methyl-, sodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
51206-97-4 |
|---|---|
Formule moléculaire |
C3H7NNaO+ |
Poids moléculaire |
96.08 g/mol |
Nom IUPAC |
sodium;N-methylacetamide |
InChI |
InChI=1S/C3H7NO.Na/c1-3(5)4-2;/h1-2H3,(H,4,5);/q;+1 |
Clé InChI |
KXFIQNJUJQCJLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC.[Na+] |
Numéros CAS associés |
79-16-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)





![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
